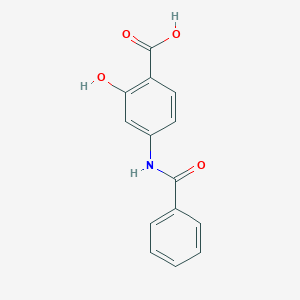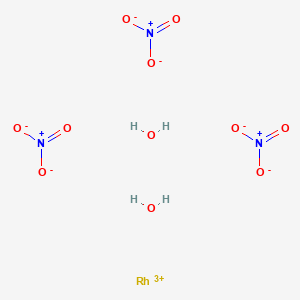
硝酸ロジウム(III)二水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodium(III) nitrate dihydrate is an inorganic compound with the chemical formula Rh(NO₃)₃·2H₂O. It is a yellow crystalline solid that is highly soluble in water. This compound is widely used in various fields, including catalysis, electroplating, and the glass industry .
科学的研究の応用
Rhodium(III) nitrate dihydrate has numerous applications in scientific research:
Biology: Rhodium compounds are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore the use of rhodium complexes in medical imaging and as therapeutic agents.
作用機序
Target of Action
Rhodium(III) nitrate dihydrate is primarily used as a precursor in the synthesis of Rh-doped catalysts for various chemical transformations . It can also be used with iron(III) nitrate nonahydrate to synthesize Fe–Rh/TiO2 catalysts for hydrogenation reactions .
Mode of Action
It is known that it can be used to synthesize rh-doped catalysts, which are used in various chemical transformations . These catalysts can facilitate reactions by providing an alternative reaction pathway with a lower activation energy.
Biochemical Pathways
Rhodium(III) nitrate dihydrate is involved in the synthesis of Rh-doped catalysts, which can be used in various chemical transformations . For example, it can be used with iron(III) nitrate nonahydrate to synthesize Fe–Rh/TiO2 catalysts for hydrogenation reactions . These catalysts can facilitate the addition of hydrogen (H2) to other molecules, a key step in many biochemical pathways.
Result of Action
The primary result of the action of Rhodium(III) nitrate dihydrate is the synthesis of Rh-doped catalysts . These catalysts can facilitate various chemical transformations, leading to the production of new compounds. The exact molecular and cellular effects would depend on the specific reactions being catalyzed.
準備方法
Synthetic Routes and Reaction Conditions: Rhodium(III) nitrate dihydrate can be synthesized by dissolving rhodium metal or rhodium oxide in concentrated nitric acid. The reaction typically involves heating the mixture to facilitate the dissolution process. The resulting solution is then evaporated to obtain the crystalline dihydrate form .
Industrial Production Methods: In industrial settings, rhodium(III) nitrate dihydrate is produced by recycling nuclear wastes containing rhodium. The rhodium is dissolved in nitric acid, and the solution is processed to isolate the desired compound .
Types of Reactions:
Oxidation: Rhodium(III) nitrate dihydrate can undergo oxidation reactions, often in the presence of strong oxidizing agents.
Reduction: This compound can be reduced to lower oxidation states of rhodium using reducing agents such as hydrogen or carbon monoxide.
Substitution: Rhodium(III) nitrate dihydrate can participate in substitution reactions where nitrate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Ligands like chloride ions or phosphines can be used to replace nitrate ligands.
Major Products Formed:
Oxidation: Higher oxidation state rhodium compounds.
Reduction: Lower oxidation state rhodium compounds, such as rhodium(II) or rhodium(I) complexes.
Substitution: Rhodium complexes with different ligands, such as rhodium chloride or rhodium phosphine complexes.
類似化合物との比較
Rhodium(III) chloride hydrate: Another rhodium compound used in catalysis and electroplating.
Rhodium(III) sulfate: Used in similar applications as rhodium(III) nitrate dihydrate.
Cobalt(III) nitrate: Shares similar chemical properties and applications in catalysis.
Uniqueness: Rhodium(III) nitrate dihydrate is unique due to its high solubility in water and its ability to form various rhodium complexes with different ligands. This versatility makes it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
rhodium(3+);trinitrate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.2H2O.Rh/c3*2-1(3)4;;;/h;;;2*1H2;/q3*-1;;;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULCFFJNLVZXGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Rh+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N3O11Rh |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631163 |
Source


|
| Record name | Rhodium(3+) nitrate--water (1/3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13465-43-5 |
Source


|
| Record name | Rhodium(3+) nitrate--water (1/3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

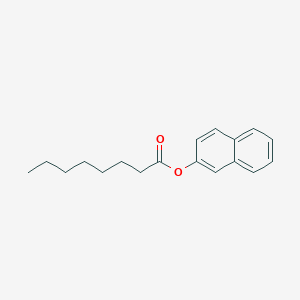
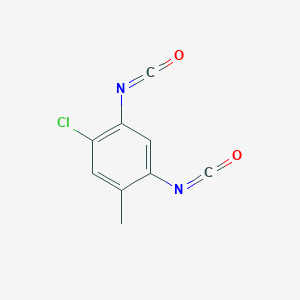
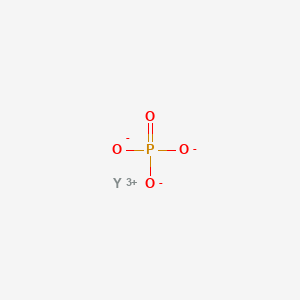
![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)
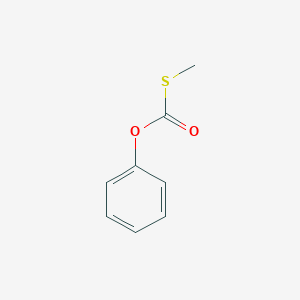
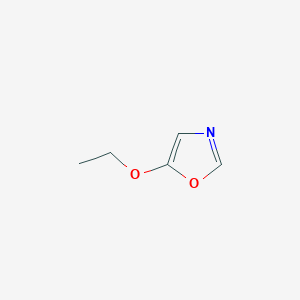
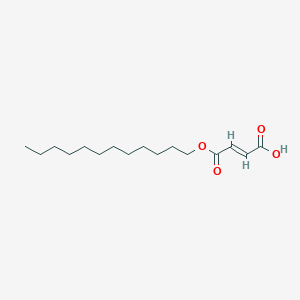
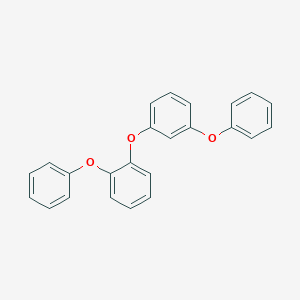
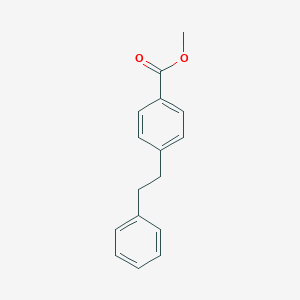

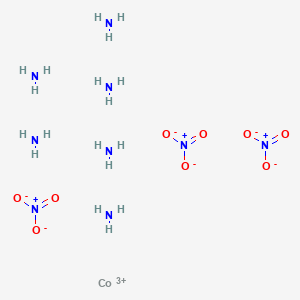
![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
